3,5-Dibromostyrene
Overview
Description
3,5-Dibromostyrene: is an organic compound with the molecular formula C8H6Br2 . It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromostyrene can be synthesized through various methods. One common method involves the vicinal dibromination of styrene derivatives using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) . This method is highly chemo- and diastereoselective, making it suitable for producing this compound with high purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkali medium, using a phase transfer catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like or .
Polymerization: It can undergo polymerization to form polystyrene derivatives with flame-retardant properties.
Coupling Reactions: It can participate in to form complex organic molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): and for dibromination.
Grignard reagents: and for substitution reactions.
Palladium catalysts: for coupling reactions.
Major Products:
Substituted styrenes: with various functional groups.
Polystyrene derivatives: with enhanced properties.
Complex organic molecules: through coupling reactions.
Scientific Research Applications
3,5-Dibromostyrene has several applications in scientific research:
Material Science: Used in the synthesis of flame-retardant polymers and grafted latexes .
Organic Synthesis: Serves as a building block for the synthesis of bisphosphane ligands and phenanthroline-based macrocycles .
Proteomics Research: Utilized as a biochemical reagent in proteomics studies.
Mechanism of Action
The mechanism of action of 3,5-dibromostyrene involves its ability to undergo substitution and coupling reactions due to the presence of bromine atoms. These reactions enable the formation of various complex organic molecules, which can interact with different molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and the nature of the substituted products.
Comparison with Similar Compounds
4-Bromostyrene: A mono-brominated derivative of styrene, used in similar applications but with different reactivity.
1,3,5-Tribromobenzene: A tri-brominated benzene derivative, used in the synthesis of more complex organic molecules.
Uniqueness of 3,5-Dibromostyrene: this compound is unique due to its dibrominated structure , which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of flame-retardant materials and complex organic molecules.
Biological Activity
3,5-Dibromostyrene (DBS) is an organobromine compound with the chemical formula CHBr. It is a derivative of styrene, where bromine atoms are substituted at the 3 and 5 positions of the aromatic ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
This compound is characterized by its lipophilic nature, which influences its biological interactions. The presence of bromine atoms enhances its reactivity and potential for bioaccumulation in living organisms. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that it can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | Tubulin polymerization interference |
KB-V1 | 14.0 | Induction of ROS and apoptosis |
A549 | 5.24 | Inhibition of tubulin polymerization |
Cytotoxicity Assessment
While evaluating the cytotoxic effects of DBS, studies reported varying degrees of cytotoxicity across different cell lines. The cytotoxic profile suggests that while DBS can effectively target cancer cells, it may also pose risks to normal cells due to its lipophilic nature.
Table 2: Cytotoxicity Profile of this compound
Cell Line | IC (µM) | Remarks |
---|---|---|
MDA-MB-231 | 100 | Higher resistance compared to cancer cells |
MCF-12A | 91.46 | Normal breast cells exhibit lower sensitivity |
Endocrine Disruption Potential
Research indicates that organobromine compounds like DBS may act as endocrine disruptors. The bromine substituents can interact with hormone receptors, potentially leading to developmental and reproductive health issues. Studies suggest that these compounds can mimic natural hormones at low concentrations, causing abnormal cellular responses.
Case Study 1: Anticancer Efficacy in Xenograft Models
In a study involving xenograft models using CWR22RvI cells, mice treated with DBS showed significant tumor growth inhibition compared to control groups. This study highlighted the compound's potential as a therapeutic agent in prostate cancer treatment.
Case Study 2: Toxicological Assessment in Aquatic Organisms
A toxicological assessment revealed that DBS accumulates in aquatic organisms, raising concerns about environmental exposure and bioaccumulation risks. This study emphasized the need for careful evaluation of organobromine compounds in ecological risk assessments.
Properties
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120359-56-0 | |
Record name | 3,5-Dibromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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